amine](/img/structure/B13459945.png)
[(4-iodo-1H-pyrrol-2-yl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-iodo-1H-pyrrol-2-yl)methylamine is a heterocyclic compound featuring a pyrrole ring substituted with an iodine atom at the 4-position and a methylamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-iodo-1H-pyrrol-2-yl)methylamine typically involves the iodination of a pyrrole derivative followed by the introduction of the methylamine group. One common method is the iodination of 1H-pyrrole-2-carbaldehyde using iodine and a suitable oxidizing agent, followed by reductive amination with methylamine.
Iodination: The iodination of 1H-pyrrole-2-carbaldehyde can be achieved using iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under mild conditions.
Reductive Amination: The iodinated intermediate is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
Industrial Production Methods
Industrial production of (4-iodo-1H-pyrrol-2-yl)methylamine would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-iodo-1H-pyrrol-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the iodine substituent or the pyrrole ring, leading to deiodination or hydrogenation products.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), and alkyl halides (R-X) are commonly employed.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Deiodinated or hydrogenated products.
Substitution: Substituted pyrrole derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
(4-iodo-1H-pyrrol-2-yl)methylamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrrole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It may be utilized in the development of novel materials with specific electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism of action of (4-iodo-1H-pyrrol-2-yl)methylamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The iodine substituent and the pyrrole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, contributing to the compound’s biological activity.
Comparison with Similar Compounds
(4-iodo-1H-pyrrol-2-yl)methylamine can be compared with other pyrrole derivatives, such as:
1-methyl-1H-pyrrole-2-carbaldehyde: Lacks the iodine substituent, leading to different reactivity and biological activity.
4-bromo-1H-pyrrole-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, resulting in different electronic and steric properties.
2,5-dimethyl-1H-pyrrole: Lacks both the iodine and methylamine substituents, leading to different chemical behavior and applications.
The uniqueness of (4-iodo-1H-pyrrol-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activity compared to other pyrrole derivatives.
Properties
Molecular Formula |
C6H9IN2 |
|---|---|
Molecular Weight |
236.05 g/mol |
IUPAC Name |
1-(4-iodo-1H-pyrrol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H9IN2/c1-8-4-6-2-5(7)3-9-6/h2-3,8-9H,4H2,1H3 |
InChI Key |
MWZVEVFEEODSJW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CN1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B13459868.png)
![methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B13459882.png)
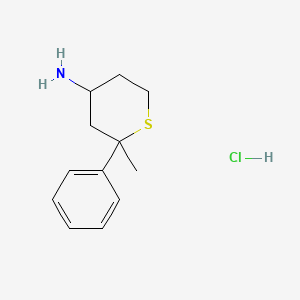
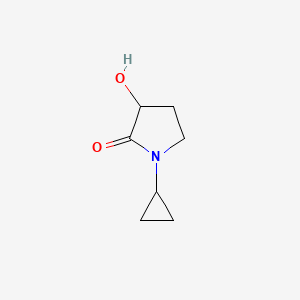
![6-(2-Chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13459920.png)
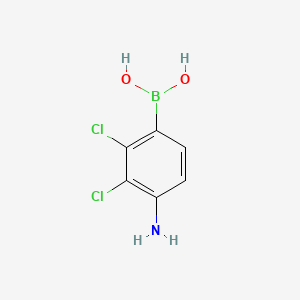
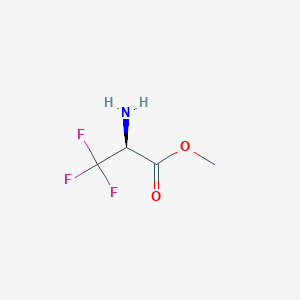
![Tert-butyl 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B13459928.png)
![1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride](/img/structure/B13459939.png)

![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B13459952.png)
![N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13459958.png)
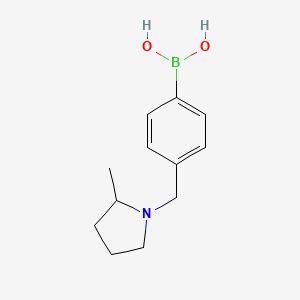
![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)
